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Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)pyridine

Cat. No.: B1598780 Get Quote

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyridine

Abstract
This technical guide provides a comprehensive overview of the fundamental properties,

synthesis, and characterization of 2-(1H-pyrazol-4-yl)pyridine. This heterocyclic compound

serves as a crucial building block in medicinal chemistry and materials science, primarily due to

its versatile coordination capabilities and its role as a key structural motif in biologically active

molecules. This document is intended for researchers, chemists, and drug development

professionals, offering detailed experimental insights, spectroscopic data, and an exploration of

the molecule's reactivity and applications.

Introduction and Molecular Overview
2-(1H-pyrazol-4-yl)pyridine, with the chemical formula C₈H₇N₃, is an aromatic heterocyclic

compound consisting of a pyridine ring linked to a pyrazole ring at the 4-position.[1][2] Its

molecular structure presents a unique combination of a π-deficient pyridine ring and a π-

excessive pyrazole ring, which imparts distinct electronic and chemical properties. The

presence of multiple nitrogen atoms makes it an excellent bidentate ligand for coordinating with

metal ions, a property extensively exploited in catalysis and materials science.[3][4][5]

Furthermore, this scaffold is a recognized "privileged structure" in medicinal chemistry,

appearing in numerous compounds targeting a range of biological targets, including kinases

and G-protein coupled receptors.[4][6]
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Property Value Reference

Molecular Formula C₈H₇N₃ [1][2]

Molecular Weight 145.16 g/mol [1][2]

IUPAC Name 2-(1H-pyrazol-4-yl)pyridine [1]

CAS Number 439106-75-9 [1][2]

Canonical SMILES C1=CC=NC(=C1)C2=CNN=C2 [1]

Computed XLogP3 0.8 [1]

Synthesis and Purification
The synthesis of 2-(1H-pyrazol-4-yl)pyridine and its derivatives often relies on modern cross-

coupling reactions, which provide an efficient means of forming the C-C bond between the two

heterocyclic rings. The Suzuki-Miyaura coupling is a particularly effective and widely adopted

method.

Causality in Method Selection
The choice of a palladium-catalyzed Suzuki coupling is strategic for several reasons:

Functional Group Tolerance: This reaction is compatible with a wide array of functional

groups present on both coupling partners, minimizing the need for protecting group

chemistry.

Availability of Starting Materials: Pyridyl and pyrazolyl boronic acids/esters and halides are

readily available or can be synthesized through established methods.

High Yields and Purity: The reaction typically proceeds with high efficiency, leading to good

yields of the desired product, which simplifies subsequent purification steps.

Illustrative Synthetic Workflow: Suzuki-Miyaura
Coupling
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The following protocol is adapted from established methodologies for the synthesis of similar

pyrazol-4-yl-pyridine derivatives and illustrates a robust pathway to the target compound.[6]

Reactants & Catalyst Solvent System

Reaction & Workup

Purification

2-Chloropyridine

Stir at 100 °C for 3h

1-(Cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pd(dtbpf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O

Quench with H₂O

Extract with Ethyl Acetate

Dry over Na₂SO₄

Concentrate under reduced pressure

Silica Gel Chromatography

Final Product:
2-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)pyridine
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Click to download full resolution via product page

Caption: General workflow for Suzuki coupling synthesis.

Detailed Experimental Protocol
Vessel Preparation: To an oven-dried reaction vessel, add the pyrazole boronic ester

derivative (e.g., 1-(protected)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole,

1.2 mmol).

Reagent Addition: Add the corresponding 2-halopyridine (e.g., 2-chloropyridine, 1.0 mmol), a

palladium catalyst such as Pd(dtbpf)Cl₂ (0.08 mmol), and a base, typically potassium

carbonate (K₂CO₃, 3.0 mmol).

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and

water (e.g., 3:1 ratio, 8 mL).

Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring at a

temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography

(TLC) or LC-MS.

Aqueous Workup: Upon completion, cool the reaction to room temperature and quench with

water (15 mL).

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20

mL).

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced

pressure.

Purification: Purify the resulting crude residue by column chromatography on silica gel, using

a gradient of ethyl acetate in hexane as the eluent to afford the pure product.[6]

Spectroscopic and Structural Characterization
Accurate structural confirmation is paramount. The following data provides a baseline for the

characterization of the 2-(1H-pyrazol-4-yl)pyridine core.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for elucidating the molecular structure. While the

spectrum for the parent compound is not readily available in the provided search results, data

for closely related derivatives, such as 2-chloro-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-

methylpyridine, provide valuable insight into the expected chemical shifts and coupling

constants.[6]

¹H NMR:

Pyrazole Protons: The protons on the pyrazole ring (H3 and H5) are expected to appear

as distinct singlets in the aromatic region, typically between δ 7.8 and 8.1 ppm. The N-H

proton is often a broad singlet and may exchange with D₂O.

Pyridine Protons: The four protons on the pyridine ring will appear as a set of multiplets,

characteristic of a 2-substituted pyridine. The proton adjacent to the ring nitrogen (H6) will

be the most downfield, often above δ 8.5 ppm.

¹³C NMR:

Pyridine Carbons: The carbon attached to the pyrazole ring (C2) and the carbons adjacent

to the nitrogen (C2, C6) are typically observed between δ 147 and 157 ppm.

Pyrazole Carbons: The carbons of the pyrazole ring generally resonate between δ 115

and 140 ppm.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-(1H-pyrazol-4-
yl)pyridine, the expected monoisotopic mass is 145.0640 Da.[1] In electrospray ionization

(ESI) mass spectrometry, the compound is readily observed as the protonated molecular ion

[M+H]⁺ at an m/z of approximately 146.1.

Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. The spectrum of 2-(1H-pyrazol-4-
yl)pyridine is expected to show characteristic absorption bands:
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N-H Stretch: A broad band around 3100-3300 cm⁻¹ corresponding to the N-H bond of the

pyrazole ring.

C-H Aromatic Stretch: Sharp peaks typically above 3000 cm⁻¹.

C=N and C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of

the aromatic rings.

X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed

information about bond lengths, bond angles, and intermolecular interactions. Studies on

related pyridyl-pyrazole structures show that the dihedral angle between the planes of the two

rings is a key structural feature, often being nearly perpendicular.[7] This conformation

minimizes steric hindrance and influences the compound's packing in the solid state and its

coordination geometry in metal complexes.

Chemical Properties and Reactivity
The reactivity of 2-(1H-pyrazol-4-yl)pyridine is governed by the electronic nature of its

constituent rings and the presence of acidic and basic centers.

Caption: Key reactive sites on 2-(1H-pyrazol-4-yl)pyridine.

Acidity and Basicity: The pyrazole N-H proton is weakly acidic and can be deprotonated by a

suitable base to form a pyrazolate anion. This anion is a powerful nucleophile and an

excellent bridging ligand. The pyridine nitrogen atom is a Lewis basic site, readily protonated

or coordinated to metal centers.

Ligand Behavior: As a bidentate ligand, it chelates to metal ions via the pyridine nitrogen and

one of the pyrazole nitrogens. This coordination is fundamental to its use in catalysis and the

formation of metal-organic frameworks (MOFs).[3][5]

Derivatization: The pyrazole nitrogen is a common site for derivatization. N-alkylation or N-

arylation can be used to modulate the compound's steric and electronic properties, which is

a key strategy in drug design to optimize binding affinity and pharmacokinetic profiles.[6]
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Applications in Research and Development
The unique structural and chemical properties of 2-(1H-pyrazol-4-yl)pyridine make it a

valuable molecule in several scientific fields.

Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[4] Its

derivatives have been investigated as potent and selective positive allosteric modulators

(PAMs) of the M₄ muscarinic acetylcholine receptor, a target for neurological disorders.[6] It

also serves as a scaffold for kinase inhibitors used in oncology and for treating inflammatory

diseases.[4]

Coordination Chemistry and Catalysis: The ability of protic pyrazole ligands to engage in

metal-ligand cooperation has made them valuable in homogeneous catalysis.[5] Complexes

derived from pyridyl-pyrazoles are used in reactions such as transfer hydrogenation and

dehydrogenation of formic acid.[5]

Materials Science: This molecule is used to design ligands for advanced materials. The

resulting metal complexes can exhibit interesting photophysical properties, making them

suitable for applications in sensors or light-emitting devices.[4]

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-
(1H-pyrazol-4-yl)pyridine.

GHS Hazard Classification: According to aggregated GHS information, this compound is

classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if

swallowed.[1]

Recommended Personal Protective Equipment (PPE): Wear standard PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust

and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1598780?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyrazolo-pyridine-derivatives/41240--2-1h-pyrazol-4-ylpyridine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9939360/
https://www.myskinrecipes.com/shop/en/pyrazolo-pyridine-derivatives/41240--2-1h-pyrazol-4-ylpyridine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10143336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10143336/
https://www.myskinrecipes.com/shop/en/pyrazolo-pyridine-derivatives/41240--2-1h-pyrazol-4-ylpyridine.html
https://www.benchchem.com/product/b1598780?utm_src=pdf-body
https://www.benchchem.com/product/b1598780?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrazol-4-yl_pyridine
https://www.myskinrecipes.com/shop/en/pyrazolo-pyridine-derivatives/41240--2-1h-pyrazol-4-ylpyridine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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